molecular formula C12H26Cl2N2O B1398260 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219957-66-0

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Cat. No.: B1398260
CAS No.: 1219957-66-0
M. Wt: 285.25 g/mol
InChI Key: FJIFELQJWXOXAR-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . This piperidine-derived structure features two distinct nitrogen-containing rings: a piperidinyl group and a 4-piperidinol moiety, linked by an ethylene chain, and is supplied as a dihydrochloride salt. As a specialized piperidine derivative, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Its molecular framework is commonly explored in the development of novel pharmacologically active molecules. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11;;/h11-13,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIFELQJWXOXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine Intermediates

A foundational step is synthesizing or obtaining 4-piperidinol derivatives. Literature describes methods to prepare 4-piperidinol and its derivatives via:

  • Reduction of 4-piperidone or related ketones.
  • Protection of amino groups using carbamate derivatives (e.g., Boc protection) to facilitate selective functionalization.

For example, the synthesis of 4-(aminomethyl)-1-(phenylmethyl)-4-piperidinol involves Boc protection, followed by reduction and purification steps.

Alkylation to Introduce 2-(2-Piperidinyl)ethyl Side Chain

The key functionalization step involves attaching the 2-(2-piperidinyl)ethyl group to the 4-piperidinol core, typically through nucleophilic substitution reactions using halogenated ethyl derivatives.

A representative approach includes:

  • Reacting piperazine derivatives with 2-(2-chloroethoxy)ethanol or similar halogenated precursors under controlled temperature and solvent conditions.
  • Using polar or non-polar solvents such as water, ethanol, or dichloromethane to optimize reaction rates and selectivity.
  • Controlling molar ratios carefully to minimize disubstitution impurities.

For instance, the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves:

Step Reagents & Conditions Outcome
1 Piperazine + piperazine dihydrochloride in water, reflux 1.1-1.2 h, cooled to ~13 °C, filtration Piperazine monohydrochloride salt
2 Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol in solvent (water/ethanol/dichloromethane), heated 40-120 °C for 2-8 h Alkylation reaction yielding crude product
3 Underpressure distillation to remove solvent, cooling, filtration to recover piperazine dihydrochloride for reuse Purification of reaction mixture
4 Heating filtrate to 90-100 °C, vacuum rectification to isolate high-purity product Final purified piperazine derivative

This method emphasizes recycling of byproducts and solvents to reduce cost and environmental impact.

Conversion to Dihydrochloride Salt

The final step involves converting the free base of the piperidinol derivative to its dihydrochloride salt:

  • Treatment with hydrochloric acid in appropriate solvents (e.g., ethanol, methanol).
  • Crystallization from ether or other non-polar solvents to obtain the dihydrochloride salt as a stable solid.

This salt form improves compound stability, handling, and purity.

Analytical and Purification Techniques

Throughout synthesis, purification is achieved by:

  • Filtration and washing of intermediate salts.
  • Vacuum drying at controlled temperatures (50-85 °C) to remove residual solvents.
  • Vacuum reduced pressure rectification for final product purification, ensuring high purity and removal of disubstituted impurities.

Analytical techniques such as NMR, mass spectrometry, and chromatography are used to confirm structure and purity during development.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Time (h) Solvent Notes
Formation of piperazine mono-hydrochloride Piperazine + piperazine dihydrochloride 100-105 (reflux) ~1.1-1.2 Water, ethanol Cooling to ~13 °C before filtration
Alkylation with 2-(2-chloroethoxy)ethanol Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol 40-120 2-8 Water, ethanol, dichloromethane Molar ratio ~2:1; solvent choice affects reaction rate
Solvent removal and filtration Vacuum distillation 50-80 Variable - Recovery of piperazine dihydrochloride
Vacuum rectification Crude product 90-100 - - Final purification step
Salt formation Treatment with HCl Ambient to 40 0.5-1 Methanol, ether Crystallization of dihydrochloride salt

Research Findings and Considerations

  • The choice of solvent critically affects reaction kinetics and purity; polar solvents favor faster reactions, while non-polar solvents reduce disubstitution side products.
  • Recycling of piperazine dihydrochloride and solvents significantly reduces production costs and environmental impact.
  • Vacuum rectification is essential to achieve high purity by removing closely related impurities.
  • Protection/deprotection strategies facilitate selective functionalization of the piperidine ring.
  • The dihydrochloride salt form enhances compound stability and crystallinity, important for pharmaceutical applications.

Chemical Reactions Analysis

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride serves as a versatile building block in organic synthesis. Its unique functional groups facilitate:

  • Synthesis of Complex Molecules : It can be utilized to create more complex compounds through various reactions, such as oxidation and reduction.
  • Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors:

  • Pharmacological Studies : The compound exhibits potential analgesic, anti-inflammatory, and antipsychotic effects, making it a candidate for drug development targeting neurological disorders.
  • Mechanism of Action : Its pharmacological activities are mediated through binding to specific molecular targets, influencing various biochemical pathways.

Medicine

The therapeutic potential of this compound is being explored in:

  • Neurological Disorders : Research indicates it may be effective in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
  • Drug Development : Ongoing studies aim to develop new medications based on its structure and activity profile.

Industrial Applications

Beyond its laboratory uses, this compound finds applications in industrial settings:

  • Chemical Manufacturing : It is used as an intermediate in the production of various chemicals and materials.
  • Material Science : Its properties are leveraged in creating polymers and other materials with specific characteristics.

Case Study 1: Neurological Drug Development

Recent studies have highlighted the potential of this compound in developing treatments for anxiety disorders. Researchers found that its modulation of serotonin receptors could lead to significant reductions in anxiety-like behaviors in animal models.

Case Study 2: Industrial Synthesis

In an industrial context, this compound has been utilized as a precursor for synthesizing novel polymers. The unique properties imparted by the piperidine moiety have resulted in materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the body. The piperidine moiety is known to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. The compound’s effects are mediated through its binding to these molecular targets, leading to modulation of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Reference(s)
This compound C₁₂H₂₄Cl₂N₂O 307.25* 4-Piperidinol + 2-(2-piperidinyl)ethyl Not explicitly reported (potential receptor modulation) -
Co 101244 hydrochloride C₂₁H₂₈ClNO₃ 385.91 4-Piperidinol + 4-hydroxyphenoxyethyl NR2B NMDA receptor antagonist; neuroprotective effects
SA-4503 dihydrochloride C₂₃H₃₂Cl₂N₂O₂ 441.44 Piperazine + phenethyl/propyl groups Selective σ1 receptor agonist; neuropsychiatric applications
1-(3-Azetidinyl)-4-piperidinol dihydrochloride C₈H₁₆Cl₂N₂O 229.15 4-Piperidinol + 3-azetidinyl Research use in neuroscience
1-(2-(Methylamino)ethyl)piperidin-4-ol hydrochloride C₈H₁₈ClN₂O 206.70 4-Piperidinol + methylaminoethyl Pharmaceutical impurity (e.g., Revefenacin)

*Estimated based on molecular formula.

Structural Analysis

  • Core Structure: All compounds share a piperidine/piperidinol backbone, but substituents vary significantly. The target compound features dual piperidine rings, which may enhance lipophilicity and receptor binding compared to analogs like Co 101244 (phenolic ether substituent) or SA-4503 (piperazine core) .
  • Salt Forms: Dihydrochloride salts (target compound, SA-4503) improve aqueous solubility, critical for in vivo bioavailability. Monohydrochloride salts (e.g., Co 101244) may exhibit lower solubility .

Pharmacological Activity

  • Receptor Specificity: Co 101244 targets NMDA receptors, showing neuroprotection against excitotoxicity . SA-4503 acts as a σ1 receptor agonist, with implications in depression and cognitive disorders .
  • Therapeutic Potential: Neuroprotection (Co 101244, SA-4503) vs. unconfirmed applications for the target compound.

Physicochemical Properties

  • Molecular Weight: The target compound (MW ~307) is smaller than SA-4503 (MW 441) but larger than 1-(3-azetidinyl)-4-piperidinol (MW 229), influencing membrane permeability .
  • Solubility : Dihydrochloride salts generally exhibit higher solubility than free bases, crucial for formulation stability .

Research and Regulatory Considerations

  • Synthesis Challenges: Analogous compounds (e.g., 4-piperidinol derivatives) require multi-step syntheses involving alkylation and purification via column chromatography .
  • For example, 4-(Diphenylmethoxy)piperidine hydrochloride lacks complete ecotoxicological data, highlighting the need for caution .

Biological Activity

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its pharmacological versatility. Its structure can be represented as follows:

C12H18Cl2N2O\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

his structure allows for interactions with various biological targets, making it a candidate for drug development.

This compound primarily interacts with neurotransmitter systems, particularly affecting:

  • Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and cognition.
  • Serotonin Receptors : Interaction with serotonin receptors suggests implications in anxiety and depression treatment.
  • Cholinergic System : The compound shows inhibitory effects on acetylcholinesterase (AChE), making it relevant for Alzheimer's disease therapy by enhancing acetylcholine levels in the brain .

1. Neurological Effects

Research indicates that compounds with piperidine moieties often exhibit psychoactive properties. Studies have demonstrated that this compound can modulate neurotransmitter activity, which is crucial for developing treatments for neurological disorders such as:

  • Anxiety : By influencing serotonin pathways.
  • Depression : Through dopaminergic modulation.
  • Alzheimer's Disease : AChE inhibition enhances cognitive function .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of piperidine derivatives. For instance, certain analogs have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar activities .

Case Studies

  • Neuropharmacological Studies :
    • A study demonstrated that the compound exhibited significant binding affinity for various nicotinic acetylcholine receptors (nAChRs), suggesting its potential as a cognitive enhancer .
    • In vivo models indicated that administration of the compound led to improved behavioral outcomes in anxiety and depression tests.
  • Anticancer Research :
    • Research on piperidine derivatives indicated that modifications in the structure could enhance cytotoxicity against specific cancer types, with some derivatives outperforming established chemotherapeutics like bleomycin .

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochlorideSimilar piperidine structureDifferent piperidine substituent affecting activity
1-[2-(4-Piperidinyl)ethyl]-4-piperidinol di

Q & A

Basic: What are the recommended protocols for synthesizing 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride with optimal yield and purity?

Answer:
Synthesis typically involves multi-step reactions under controlled conditions:

  • Alkaline coupling : React intermediates like 4-chloronitrobenzene with N-methylpiperazine in alkaline media to form the piperidine backbone, followed by acid treatment (e.g., HCl) to precipitate the dihydrochloride salt .
  • Solvent optimization : Use methanol-water mixtures (1:1) for reflux reactions (2–6 hours) to improve solubility and reduce side products .
  • Purification : Post-synthesis washing with dichloromethane or ethyl acetate removes unreacted precursors, followed by recrystallization for high purity (≥98%) .
  • Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) to mitigate inhalation/contact risks .

Basic: How should researchers characterize the structural and chemical properties of this compound?

Answer:
Use orthogonal analytical techniques:

  • Structural elucidation : NMR (¹H/¹³C) to confirm substituent positions; FT-IR for functional groups (e.g., piperidine N-H stretches) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to verify molecular weight (e.g., ~292.2 g/mol for analogs) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if applicable .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Exposure control : Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coats) to prevent inhalation (H333) or skin contact (H313) .
  • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can computational modeling predict the reactivity or binding interactions of this compound?

Answer:

  • Quantum mechanics : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions or redox reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; validate with experimental IC₅₀ values .
  • Reaction path screening : ICReDD’s computational workflows optimize reaction conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation .

Advanced: What methodologies resolve contradictions in pharmacological activity data?

Answer:

  • Cross-validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Batch analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) across synthetic batches to rule out variability .
  • Dose-response curves : Perform EC₅₀/IC₅₀ studies under standardized conditions (pH 7.4, 37°C) to account for environmental effects on potency .

Advanced: What strategies enhance selectivity in analog design?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. ethyl groups on the piperidine ring) to probe steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute pyridine moieties with isosteres (e.g., pyrimidine) to improve metabolic stability while retaining affinity .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen-bond donors) to guide rational design .

Advanced: How can ecological impact and biodegradation pathways be assessed?

Answer:

  • Ecotoxicology testing : Follow OECD Guidelines 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to evaluate aquatic toxicity .
  • Biodegradation studies : Use OECD 301B (CO₂ evolution test) to measure microbial degradation rates in simulated environmental conditions .
  • Bioaccumulation potential : Calculate logP values (e.g., ~1.2 for analogs) to estimate lipid membrane permeability and persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride
Reactant of Route 2
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1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

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